![molecular formula C11H19NO5 B1292555 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid CAS No. 495414-64-7](/img/structure/B1292555.png)
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid
Overview
Description
“1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound’s molecular weight is 229.28 .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .Molecular Structure Analysis
The molecular formula of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 150.0 to 154.0 degrees Celsius .Scientific Research Applications
Peptide Synthesis
1-Boc-4-hydroxypiperidine-4-carboxylic acid: is widely used as a protecting reagent in peptide synthesis . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups during the synthesis of peptides. It provides stability under basic hydrolysis conditions and catalytic reduction conditions, and it is inert against various nucleophiles. The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid, without affecting other sensitive functional groups in the peptide chain.
Mechanism of Action
Target of Action
It’s known that boc-protected compounds are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological pathways.
Mode of Action
The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group in organic synthesis . The Boc group shields the reactive amine functionality during reaction sequences, preventing unwanted side reactions . The deprotection of the Boc group can be achieved under mild conditions, typically using acids .
Biochemical Pathways
As a boc-protected compound, it’s likely involved in the synthesis of complex molecules, possibly peptides or proteins . The compound can participate in reactions where the Boc group is removed or added, affecting the structure and function of the synthesized molecules .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its role in the synthesis of larger molecules . By acting as a protecting group, it allows for the selective formation of bonds in complex molecules, potentially enabling the creation of bioactive compounds with therapeutic effects .
Action Environment
The action, efficacy, and stability of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid” are influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Furthermore, the presence of other reactive species can also influence the compound’s behavior .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-11(16,5-7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWCMYNTGFJVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646538 | |
Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
CAS RN |
495414-64-7 | |
Record name | 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.